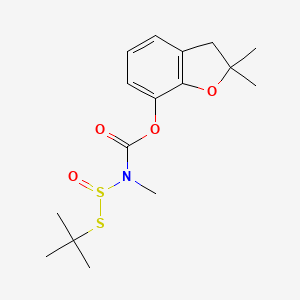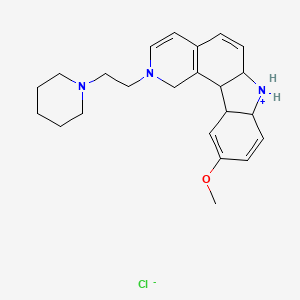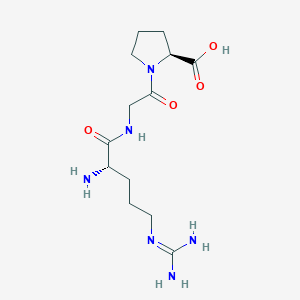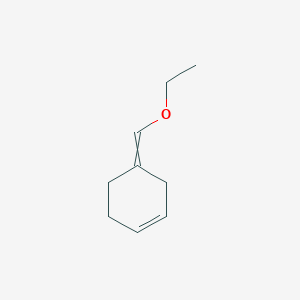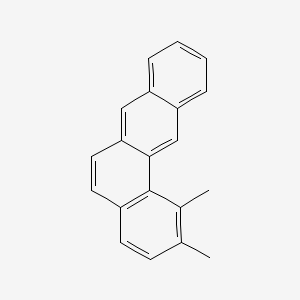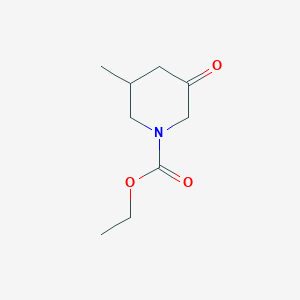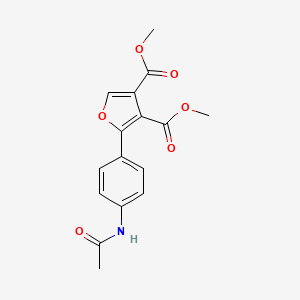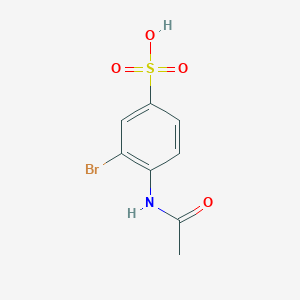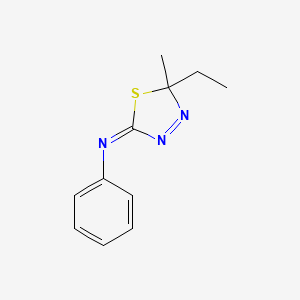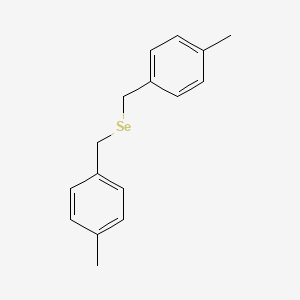
Selenide, bis(4-methylbenzyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Selenide, bis(4-methylbenzyl)-: is an organoselenium compound with the molecular formula C16H18Se It is characterized by the presence of selenium bonded to two 4-methylbenzyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of selenide, bis(4-methylbenzyl)- typically involves the reaction of 4-methylbenzyl halides with elemental selenium in the presence of a reducing agent. One common method is the reaction of 4-methylbenzyl bromide with selenium and a reducing agent like sodium borohydride (NaBH4) in a suitable solvent such as tetrahydrofuran (THF) under reflux conditions . The reaction proceeds as follows:
2C8H9Br+Se+2NaBH4→C16H18Se+2NaBr+2BH3
Industrial Production Methods: Industrial production of selenide, bis(4-methylbenzyl)- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The choice of solvents, temperature, and reaction time are critical factors in scaling up the production process.
Analyse Chemischer Reaktionen
Types of Reactions: Selenide, bis(4-methylbenzyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or selenones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of selenoxides back to selenides can be achieved using reducing agents like sodium borohydride (NaBH4).
Substitution: The benzylic positions in the compound can undergo nucleophilic substitution reactions, where the selenium atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: H2O2, m-CPBA
Reduction: NaBH4
Substitution: Nucleophiles such as thiols, amines, or halides
Major Products Formed:
Oxidation: Selenoxides, selenones
Reduction: Regeneration of selenide
Substitution: Various substituted benzyl derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry: Selenide, bis(4-methylbenzyl)- is used as a precursor in the synthesis of other organoselenium compounds
Biology and Medicine: Organoselenium compounds, including selenide, bis(4-methylbenzyl)-, have shown promise in biological and medicinal applications. They exhibit antioxidant, anticancer, and antiviral properties. Research has focused on their potential use in cancer therapy, where they may act as chemopreventive agents .
Industry: In the industrial sector, selenide, bis(4-methylbenzyl)- is used in the production of materials with specific electronic and optical properties. It is also explored for its potential use in photovoltaic cells and other advanced materials.
Wirkmechanismus
The mechanism of action of selenide, bis(4-methylbenzyl)- involves its interaction with various molecular targets and pathways. In biological systems, it can modulate redox balance by acting as an antioxidant. It interacts with cellular proteins and enzymes, influencing signaling pathways related to oxidative stress and inflammation . The compound’s ability to generate reactive oxygen species (ROS) and its subsequent detoxification is a key aspect of its biological activity.
Vergleich Mit ähnlichen Verbindungen
- Diphenyl selenide
- Bis(4-methoxybenzyl) selenide
- Selenocyanates
- Selenoureas
Comparison: Selenide, bis(4-methylbenzyl)- is unique due to the presence of 4-methylbenzyl groups, which impart specific chemical and physical properties. Compared to diphenyl selenide, it has different reactivity and stability profiles. The presence of methyl groups can influence its solubility and interaction with other molecules. Selenocyanates and selenoureas, on the other hand, have different functional groups and exhibit distinct chemical behaviors.
Conclusion
Selenide, bis(4-methylbenzyl)- is a versatile organoselenium compound with significant potential in various scientific and industrial applications. Its unique chemical properties, coupled with its ability to undergo diverse reactions, make it a valuable compound for research and development in chemistry, biology, medicine, and industry.
Eigenschaften
CAS-Nummer |
76698-72-1 |
|---|---|
Molekularformel |
C16H18Se |
Molekulargewicht |
289.3 g/mol |
IUPAC-Name |
1-methyl-4-[(4-methylphenyl)methylselanylmethyl]benzene |
InChI |
InChI=1S/C16H18Se/c1-13-3-7-15(8-4-13)11-17-12-16-9-5-14(2)6-10-16/h3-10H,11-12H2,1-2H3 |
InChI-Schlüssel |
LBZYOLMZQHUANF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C[Se]CC2=CC=C(C=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


